3-Chloropyridine-2-sulfonyl chloride

Vue d'ensemble

Description

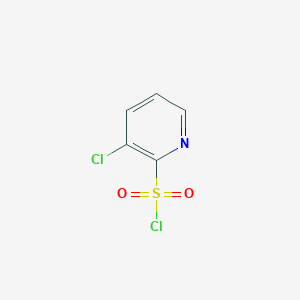

3-Chloropyridine-2-sulfonyl chloride: is an organosulfur compound with the molecular formula C5H3Cl2NO2S. It is a derivative of pyridine, where the sulfonyl chloride group is attached to the second carbon and a chlorine atom is attached to the third carbon of the pyridine ring. This compound is primarily used as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of 3-Chloropyridine-2-sulfonyl chloride typically involves the chlorination of hydroxypyridine-sulfonic acids. One common method includes passing chlorine gas into a mixture of hydroxypyridine-sulfonic acid and phosphorus trichloride, followed by heating the mixture to temperatures around 100-120°C. The phosphorus oxychloride formed and any excess phosphorus trichloride are removed by distillation. The residue is then taken up with an organic solvent and distilled under vacuum to obtain the chlorinated pyridine-sulfonic acid chloride .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Chloropyridine-2-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Coupling Reactions: It is a substrate for coupling reactions such as the Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other organic molecules.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Catalysts: Palladium catalysts are often used in coupling reactions like the Suzuki-Miyaura coupling.

Major Products:

Substitution Products: Depending on the nucleophile, the major products can be sulfonamides, sulfonate esters, or sulfonate thioesters.

Coupling Products: The major products of coupling reactions are biaryl compounds or other complex organic molecules.

Applications De Recherche Scientifique

Synthesis of Pharmaceuticals

3-Chloropyridine-2-sulfonyl chloride is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its reactivity allows for the introduction of sulfonyl groups into target molecules, which can enhance their pharmacological properties.

- Anti-inflammatory Agents : It is involved in the synthesis of drugs that exhibit anti-inflammatory effects, such as certain sulfonamide derivatives.

- Cancer Therapies : This compound serves as a precursor for developing anti-cancer agents by modifying existing structures to improve efficacy and reduce side effects .

Agrochemical Production

The compound plays a crucial role in the formulation of agrochemicals, particularly herbicides and pesticides. Its ability to selectively modify plant processes makes it valuable for enhancing crop protection and yield.

- Herbicides : this compound is used to synthesize herbicides that target specific weeds without harming crops.

- Pesticides : It aids in developing pesticides that are effective against a broad spectrum of pests while being environmentally friendly .

Research Reagents

As a versatile reagent, this compound is employed in organic synthesis and analytical chemistry. It facilitates the development of new compounds by allowing chemists to introduce sulfonyl groups into various organic molecules.

- Functionalization of Aromatic Compounds : The compound enables selective functionalization of aromatic systems, which is essential in materials science for creating advanced polymers and materials .

Development of Catalysts

The compound contributes to the creation of novel catalytic systems that improve reaction efficiencies across various chemical processes. Its unique structure allows it to participate in catalytic cycles, enhancing the overall yield and selectivity of reactions .

Case Study 1: Synthesis of Anti-Cancer Drugs

A study demonstrated the use of this compound as an intermediate in synthesizing a new class of anti-cancer agents. The resulting compounds showed significant activity against several cancer cell lines, indicating the potential for further development into therapeutic agents.

Case Study 2: Development of Selective Herbicides

Research focused on using this compound to develop selective herbicides that target specific weed species while preserving crop health. Field trials indicated improved crop yields and reduced environmental impact compared to traditional herbicides.

Mécanisme D'action

The mechanism of action of 3-Chloropyridine-2-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester bonds. This reactivity is exploited in various synthetic applications, where the compound acts as a key intermediate in forming more complex molecules .

Comparaison Avec Des Composés Similaires

2-Chloropyridine: Another chlorinated pyridine derivative, primarily used in the synthesis of fungicides and insecticides.

4-Chloropyridine: Similar to 3-Chloropyridine-2-sulfonyl chloride but with the chlorine atom at the fourth position.

Pentachloropyridine: A highly chlorinated pyridine used in various organic synthesis applications.

Uniqueness: this compound is unique due to the presence of both a sulfonyl chloride group and a chlorine atom on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler counterparts. Its reactivity and versatility make it a valuable intermediate in both pharmaceutical and agrochemical synthesis .

Activité Biologique

3-Chloropyridine-2-sulfonyl chloride, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its biological activity, synthesis methods, and applications, supported by research findings and data tables.

This compound is characterized by the presence of a chlorinated pyridine ring and a sulfonyl chloride group. Its molecular formula is C5H4ClN2O2S, with a molecular weight of approximately 212.05 g/mol. The structure is essential for its reactivity and ability to interact with various biological targets.

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as a synthetic intermediate in the development of pharmaceuticals and agrochemicals. Compounds with similar structures are known to exhibit various pharmacological effects, including:

- Antimicrobial Activity : Research indicates that derivatives of pyridine compounds often possess antibacterial properties. For instance, interactions with amines can lead to the formation of sulfonamides, which are recognized for their antibacterial effects .

- Anti-inflammatory Effects : The sulfonyl chloride moiety may enhance the bioactivity of synthesized derivatives, making them potential candidates for anti-inflammatory drugs.

- Anticancer Potential : Some studies have highlighted the antiproliferative activity of related compounds against cancer cell lines, suggesting that this compound could be a precursor for anticancer agents .

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions. A common method involves the chlorination of pyridine derivatives using reagents like phosphorus pentachloride (PCl5) under controlled conditions to yield high purity . The following table summarizes different synthesis approaches:

| Method | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Chlorination | PCl5 | 120 °C | 91.7 |

| Reaction with Amines | Sulfonamide formation | Room temperature | 70-82 |

| Functionalization | Various nucleophiles | Varies | Varies |

Case Studies and Research Findings

Several studies have investigated the biological activities associated with compounds derived from this compound:

- Anticancer Activity : A study evaluated the antiproliferative effects of synthesized triazolo-pyridines against breast, colon, and lung cancer cell lines. The highest activity was noted in compounds containing the sulfonamide group derived from pyridine sulfonyl chlorides .

- Antimicrobial Studies : Research on the reactivity of this compound with various nucleophiles demonstrated its potential in forming sulfonamides with significant antibacterial properties .

- Agrochemical Applications : The compound is also utilized in developing effective herbicides and pesticides due to its ability to modify biological pathways in target organisms, enhancing crop protection .

Propriétés

IUPAC Name |

3-chloropyridine-2-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2NO2S/c6-4-2-1-3-8-5(4)11(7,9)10/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWQPCEQWDCLDPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)S(=O)(=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.